molecular formula C8H17ClO B13707673 1-(Chloromethoxy)heptane CAS No. 49791-06-2

1-(Chloromethoxy)heptane

Cat. No.: B13707673
CAS No.: 49791-06-2
M. Wt: 164.67 g/mol
InChI Key: MPJFBKWQLMDKEA-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)heptane is a halogenated ether with the molecular formula C₈H₁₇ClO, consisting of a heptane backbone substituted with a chloromethoxy group (-O-CH₂Cl) at the terminal carbon. This compound is structurally distinct from simple chloroalkanes due to the presence of an ether oxygen, which influences its polarity, reactivity, and applications.

Properties

CAS No.

49791-06-2

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-(chloromethoxy)heptane

InChI

InChI=1S/C8H17ClO/c1-2-3-4-5-6-7-10-8-9/h2-8H2,1H3

InChI Key

MPJFBKWQLMDKEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves nucleophilic substitution reactions where a suitable leaving group on a heptane derivative is replaced by a chloromethoxy moiety. This can be achieved through the reaction of heptanol derivatives with chloromethylating agents or via the reaction of chloromethyl ethers with heptane-based nucleophiles.

Chloromethylation of Heptanol Derivatives

One common strategy is the chloromethylation of heptanol or its analogs. For example, the chlorination of 2-ethylhexanol to form 3-(chloromethyl)heptane has been reported, where hydrochloric acid and catalysts such as zinc chloride facilitate the substitution of the hydroxyl group by chlorine. Although this example pertains to a positional isomer, it demonstrates the general principle of hydroxyl group substitution with chlorine in heptane derivatives, which can be adapted for synthesizing this compound by modifying reaction conditions and reagents accordingly.

Preparation via Reaction of Chloromethylated Intermediates

A more specific preparation method involves the synthesis of chloromethylated tetrahydrofuran derivatives, which can be used as intermediates to prepare chloromethoxy compounds. According to a patent describing the preparation of 3-hydroxy-3-chloromethyl tetrahydrofuran, the process starts with the formation of 4,4-bis-chloromethyl metadioxane by reacting 3-chloro-2-chloromethylpropene with paraformaldehyde and sulfuric acid under controlled heating. This intermediate is then hydrolyzed under acidic conditions to yield 3-hydroxy-3-chloromethyl tetrahydrofuran. Although this method is for a cyclic ether, the principles of chloromethylation and hydrolysis can be extended to prepare linear chloromethoxy compounds like this compound by adapting the alkyl chain length and reaction parameters.

Nucleophilic Substitution Using Alkyl Alcohols and Carboxylic Acid Salts

Recent research has described a synthetic protocol where chloromethylated compounds are reacted with monohydric alkyl alcohols to form monoesters, which can then be further reacted with carboxylic acid salts under solvent-free conditions to yield diesters. The reaction involves nucleophilic substitution of the chloromethyl group by alkoxy groups from alcohols. This approach, although demonstrated for other chloromethylated compounds, provides a framework for synthesizing this compound by using heptanol or its derivatives as nucleophiles.

Data Table: Summary of Preparation Methods and Key Parameters

Preparation Method Starting Materials Reagents/Conditions Yield (%) Notes Reference
Chlorination of 2-ethylhexanol 2-Ethylhexanol Hydrochloric acid, zinc chloride catalyst Not specified Substitution of hydroxyl by chlorine
Synthesis of 4,4-bis-chloromethyl metadioxane 3-Chloro-2-chloromethylpropene, paraformaldehyde Heating with sulfuric acid, ethylene chloride 65 Intermediate for chloromethyl tetrahydrofuran
Hydrolysis to 3-hydroxy-3-chloromethyl tetrahydrofuran 4,4-bis-chloromethyl metadioxane, dilute sulfuric acid Heating at 90°C for 3 hours 59 Precursor for chloromethoxy compounds
Nucleophilic substitution with monohydric alcohols Chloromethylated compound, alcohols Room temperature, solvent-free, triethylammonium salts 80-85 Monoester formation via substitution

Analysis of Preparation Methods

Reaction Mechanisms

The core reaction mechanism for the preparation of this compound involves nucleophilic substitution, where the nucleophile (typically an alkoxide from heptanol or related alcohol) attacks the electrophilic chloromethyl carbon, displacing the chloride ion. This is generally an S_N2 type reaction favored under conditions that enhance nucleophilicity and minimize steric hindrance.

Reaction Conditions and Optimization

  • Acidic conditions, such as the use of sulfuric acid, are employed to facilitate chloromethylation by activating formaldehyde derivatives.
  • Catalysts like zinc chloride enhance the chlorination of alcohols by stabilizing intermediates.
  • Solvent-free conditions and moderate heating (around 50-80°C) have been shown to improve yields and reduce side reactions in nucleophilic substitution steps.
  • The use of triethylammonium salts of carboxylic acids aids in the nucleophilic substitution process by providing a mild base environment and facilitating product isolation.

Purification and Characterization

Purification typically involves extraction with organic solvents such as ethyl acetate followed by silica gel chromatography to remove color impurities and byproducts. Characterization of the final product includes spectroscopic methods such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance (both proton and carbon), and high-resolution mass spectrometry to confirm the structure and purity.

Research Outcomes and Practical Considerations

  • The preparation of chloromethylated intermediates via controlled chlorination and acid-catalyzed reactions provides a reliable route to chloromethoxy compounds.
  • Yields ranging from 59% to 85% have been reported depending on the specific step and conditions, indicating good efficiency for laboratory and potential industrial scale synthesis.
  • The adaptation of nucleophilic substitution reactions to solvent-free and mild temperature conditions offers environmentally favorable and economically viable processes.
  • The methodologies reviewed demonstrate versatility in producing a range of chloromethoxy derivatives by varying the alkyl chain length and nucleophiles.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of heptanol and other derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of this compound can yield heptane and other reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Heptanol and other alcohol derivatives.

    Oxidation: Heptanal and heptanoic acid.

    Reduction: Heptane and other hydrocarbons.

Scientific Research Applications

1-(Chloromethoxy)heptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)heptane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chloromethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Differences :

  • 1-Chloroheptane (C₇H₁₅Cl) has a chlorine atom directly bonded to the terminal carbon of the heptane chain, lacking the ether oxygen present in 1-(chloromethoxy)heptane.
  • 2-Chloroheptane (C₇H₁₅Cl) features a chlorine atom on the second carbon, resulting in a branched structure with lower polarity compared to this compound .

Physicochemical Properties :

Compound Molecular Weight (g/mol) Boiling Point (°C) Polarity
1-Chloroheptane 134.65 ~160–165 Low
2-Chloroheptane 134.65 ~142–145 Low
This compound* 164.67 ~190–200 (estimated) Moderate

*Estimated based on analogous compounds like 1-(chloromethoxy)hexane .

Reactivity :

  • Chloroalkanes like 1-chloroheptane undergo nucleophilic substitution (SN2) reactions due to their primary alkyl halide structure. In contrast, this compound’s ether linkage may stabilize transition states or enable elimination pathways under specific conditions .

Shorter-Chain Chloromethoxy Compounds: 1-(Chloromethoxy)hexane

Structural Similarities :

  • 1-(Chloromethoxy)hexane (C₇H₁₅ClO) differs only in chain length (hexane vs. heptane).

Key Findings :

  • High-resolution electrospray ionization mass spectrometry (HRESI-MS) data for 1-(chloromethoxy)hexane confirm its molecular ion profile and fragmentation patterns, which are critical for analytical identification .
  • The longer heptane chain in this compound likely increases its hydrophobicity and boiling point compared to the hexane analogue.

Ether Derivatives: 7-Oxabicyclo[4.1.0]heptane

Functional Group Comparison :

  • 7-Oxabicyclo[4.1.0]heptane is a bicyclic ether with an oxygen atom in a strained ring system, making it more reactive toward ring-opening reactions. In contrast, this compound’s linear ether group is less strained and more stable .

Halogenated Aromatic Compounds: Diarylheptanoids

Structural Contrast :

  • Diarylheptanoids (e.g., 3,5-diacetoxy-7-(4-hydroxyphenyl)-1-(3,4-dihydroxyphenyl)heptane) feature aromatic rings and multiple functional groups, unlike the aliphatic this compound. These compounds exhibit biological activity but lack the electrophilic chlorine atom critical for alkylation reactions .

Biological Activity

1-(Chloromethoxy)heptane, a chlorinated aliphatic compound, is of significant interest in both organic chemistry and biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chloromethoxy functional group attached to a heptane backbone. Its molecular formula is C8H17ClOC_8H_{17}ClO, with a molecular weight of approximately 164.68 g/mol. The presence of chlorine and methoxy groups imparts distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been studied for its potential effects on:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other compounds.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, influencing membrane fluidity and permeability, which can alter cellular signaling pathways.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits moderate toxicity. Key findings include:

  • Acute Toxicity : Studies have shown that exposure can lead to respiratory irritation and central nervous system effects at high concentrations.
  • Chronic Effects : Long-term exposure may result in liver and kidney damage, necessitating careful handling in laboratory settings.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications as a disinfectant or preservative.
  • Cytotoxicity : Cell viability assays reveal that the compound can induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of this compound:

  • Anti-inflammatory Effects : Experimental models have shown that administration can reduce inflammation markers, suggesting a role in managing inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate potential neuroprotective effects, particularly in models of neurodegeneration.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vivo
NeuroprotectionProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its potential as an antimicrobial agent in clinical settings.
  • Cancer Research : In a recent investigation, this compound was tested for its cytotoxic effects on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 100 µg/mL after 24 hours of exposure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloromethoxy)heptane, and how is the product characterized?

  • Methodological Answer : this compound is synthesized via condensation of heptanol with dichloromethane (CH₂Cl₂) in the presence of gold(I) catalysts such as [Au(I)-L][SbF₆] complexes. The reaction proceeds under controlled thermal conditions (e.g., 50°C) to minimize catalyst deactivation. Characterization employs high-resolution electrospray ionization mass spectrometry (HRESI-MS) for molecular weight confirmation, gas chromatography (GC) for purity assessment, and GC-MS for structural elucidation. Kinetic studies using NMR spectroscopy further validate intermediate formation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is preferred for quantification due to its high sensitivity and specificity. HRESI-MS provides complementary molecular ion data, while NMR spectroscopy tracks reaction progress and identifies byproducts. For trace analysis, optimized GC conditions (e.g., column polarity, temperature gradients) are critical to resolving this compound from co-eluting species .

Q. What are the primary reactivity patterns of this compound under varying experimental conditions?

  • Methodological Answer : The compound exhibits stability in inert solvents (e.g., dichloromethane) at moderate temperatures (<60°C). However, thermal stress (>80°C) can lead to decomposition via cleavage of the chloromethoxy group. Reactivity studies highlight its potential as an alkylating agent in nucleophilic substitutions, though competing elimination pathways may require kinetic control (e.g., low-temperature conditions) to favor desired products .

Advanced Research Questions

Q. How does temperature influence the stability of this compound in catalytic systems, and what are the implications for experimental design?

  • Methodological Answer : At 50°C, this compound remains stable, enabling catalyst recovery and reuse without loss of activity. Elevated temperatures (>60°C) induce deactivation of gold(I) catalysts through chloro-bridging, as observed in HRESI-MS studies. Experimental protocols must balance reaction efficiency with thermal limits to avoid irreversible catalyst degradation. Real-time monitoring via in-situ NMR or MS is recommended for optimizing temperature-sensitive systems .

Q. What mechanistic insights explain the role of this compound in gold-catalyzed reactions?

  • Methodological Answer : The compound forms as a byproduct during partial condensation of heptanol and CH₂Cl₂. Gold(I) centers facilitate C-O bond activation, with HRESI-MS data confirming transient Au-chloroalkoxy intermediates. Competing pathways (e.g., over-alkylation) are suppressed by modulating solvent polarity and catalyst loading. Mechanistic studies using isotopic labeling (e.g., deuterated alcohols) can further elucidate kinetic and thermodynamic controls .

Q. How can contradictions in reported catalytic activity data for systems involving this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in catalyst preparation (e.g., ligand environment) or reaction conditions (e.g., solvent purity). Systematic studies using standardized protocols (e.g., fixed Au(I) loading, controlled moisture levels) are essential. Cross-validation via multiple techniques (e.g., GC-MS, HRESI-MS, and X-ray crystallography) ensures robust data interpretation. For example, catalyst deactivation observed in some studies may correlate with residual moisture or oxygen, necessitating rigorous inert-atmosphere practices .

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